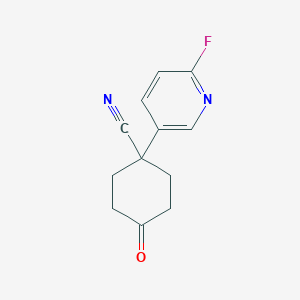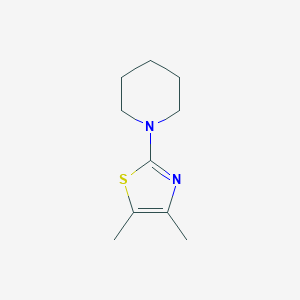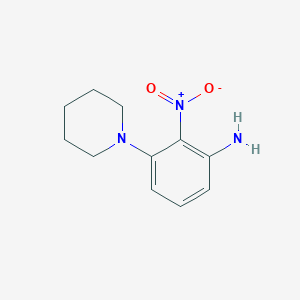
Morpholine, 4-(2-nitroethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2-nitroethenyl)- is an organic compound characterized by the presence of a morpholine ring and a nitro group attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Morpholine, 4-(2-nitroethenyl)- can be synthesized through several methods. One common approach involves the reaction of nitroethene with morpholine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of Morpholine, 4-(2-nitroethenyl)- often involves large-scale batch reactions using similar conditions as laboratory synthesis. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4-(2-nitroethenyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: Reduction of the nitro group can yield amine derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under mild conditions.
Major Products:
Oxidation: Nitro derivatives such as nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted morpholinoethenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(2-nitroethenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which Morpholine, 4-(2-nitroethenyl)- exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, gene expression, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Morpholino-2-nitropropene: Similar structure but with an additional methyl group.
1-Morpholino-2-nitrobutene: Contains a longer carbon chain.
1-Morpholino-2-nitrobenzene: Features an aromatic ring instead of an ethene backbone
Uniqueness: Morpholine, 4-(2-nitroethenyl)- is unique due to its specific combination of a morpholine ring and a nitro group attached to an ethene backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H10N2O3 |
|---|---|
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
4-(2-nitroethenyl)morpholine |
InChI |
InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2 |
InChI-Schlüssel |
RMFYRMWFMLPCQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8715722.png)



![Acetamide,n-[4-[[2-(diethylamino)ethyl]sulfonyl]phenyl]-](/img/structure/B8715758.png)




![N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B8715794.png)




